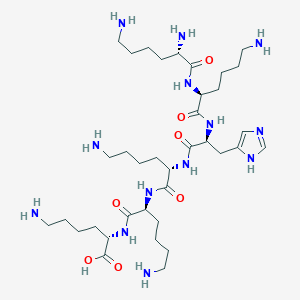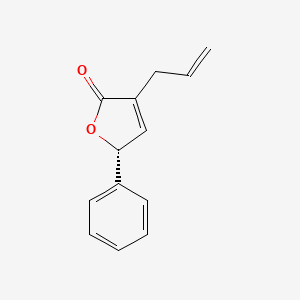![molecular formula C14H19ClN2O B14182657 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one CAS No. 915373-80-7](/img/structure/B14182657.png)
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(3,5-dimethylphenyl)piperazine with 2-chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium carbonate, organic solvents (e.g., dichloromethane, chloroform), room temperature to reflux conditions.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents (e.g., dichloromethane), room temperature.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride, organic solvents (e.g., ethanol, tetrahydrofuran), low to room temperature.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding N-oxides.
Reduction Reactions: Corresponding alcohols.
Applications De Recherche Scientifique
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the signaling pathways involved in neurological and psychiatric disorders .
Comparaison Avec Des Composés Similaires
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)piperazine: A precursor in the synthesis of the target compound, known for its biological activities.
2-Chloro-1-[4-(4-bromophenyl)piperazin-1-yl]ethan-1-one: A structurally similar compound with different substituents, exhibiting distinct biological properties.
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one:
Propriétés
Numéro CAS |
915373-80-7 |
|---|---|
Formule moléculaire |
C14H19ClN2O |
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
2-chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19ClN2O/c1-11-7-12(2)9-13(8-11)16-3-5-17(6-4-16)14(18)10-15/h7-9H,3-6,10H2,1-2H3 |
Clé InChI |
PQFRNXSBJFNQHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


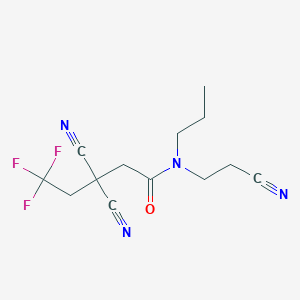
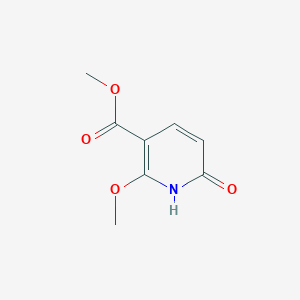
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
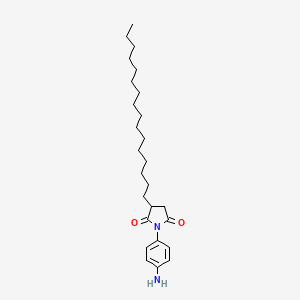
![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
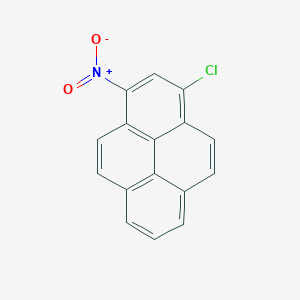
![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
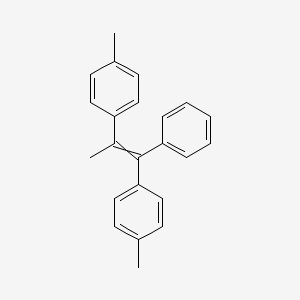
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
